
RTA 744
Übersicht
Beschreibung
Berubicinhydrochlorid ist ein vielversprechender Chemotherapeutika, das von Doxorubicin, einem Anthracyclin-Antibiotikum, abgeleitet ist. Es ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, was es zu einer potenziellen Behandlung für bösartige Erkrankungen des zentralen Nervensystems macht, insbesondere Glioblastoma multiforme .
Herstellungsmethoden
Berubicinhydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Doxorubicin ausgehen. Der Syntheseweg beinhaltet die Modifikation der Struktur von Doxorubicin, um seine Fähigkeit zu verbessern, die Blut-Hirn-Schranke zu durchdringen. Die industrielle Produktion von Berubicinhydrochlorid beinhaltet strenge Reaktionsbedingungen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .
Vorbereitungsmethoden
Berubicin Hydrochloride is synthesized through a series of chemical reactions starting from doxorubicin. The synthetic route involves the modification of doxorubicin’s structure to enhance its ability to penetrate the blood-brain barrier. The industrial production of Berubicin Hydrochloride involves stringent reaction conditions to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Berubicinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes, häufig unter Verwendung spezifischer Reagenzien und Bedingungen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Berubicinhydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Anthracyclin-Derivaten zu untersuchen.
Biologie: Es wird verwendet, um die Mechanismen der Arzneimittelresistenz in Krebszellen zu untersuchen.
Medizin: Es wird als potenzielle Behandlung für verschiedene Krebsarten untersucht, darunter Glioblastoma multiforme, ZNS-Lymphom, Brustkrebs, Lungenkrebs, malignes Gliom, pädiatrischer Hirntumor, Bauchspeicheldrüsenkrebs, hochgradige Gliome, Eierstockkrebs und Lymphome .
Industrie: Es wird bei der Entwicklung neuer Chemotherapeutika und Arzneimittelverabreichungssysteme eingesetzt.
Wirkmechanismus
Berubicinhydrochlorid entfaltet seine Wirkung, indem es das Topoisomerase-II-Enzym hemmt, das für die DNA-Replikation und -Transkription unerlässlich ist. Durch die Interkalation zwischen den Basenpaaren der DNA verhindert es die Replikation schnell wachsender Krebszellen. Darüber hinaus erzeugt es eisenvermittelte freie Sauerstoffradikale, die die DNA und die Zellmembranen schädigen .
Wissenschaftliche Forschungsanwendungen
Berubicin Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of anthracycline derivatives.
Biology: It is used to investigate the mechanisms of drug resistance in cancer cells.
Medicine: It is being studied as a potential treatment for various cancers, including glioblastoma multiforme, CNS lymphoma, breast cancer, lung cancer, malignant glioma, pediatric brain tumor, pancreatic cancer, high-grade gliomas, ovarian cancer, and lymphomas .
Industry: It is used in the development of new chemotherapeutic agents and drug delivery systems.
Wirkmechanismus
Berubicin Hydrochloride exerts its effects by inhibiting the topoisomerase II enzyme, which is essential for DNA replication and transcription. By intercalating between the base pairs of DNA, it prevents the replication of rapidly growing cancer cells. Additionally, it generates iron-mediated free oxygen radicals that damage the DNA and cell membranes .
Vergleich Mit ähnlichen Verbindungen
Berubicinhydrochlorid ist unter den Anthracyclinen einzigartig aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Ähnliche Verbindungen umfassen:
Doxorubicin: Die Stammverbindung von Berubicinhydrochlorid, die bei verschiedenen Krebsbehandlungen eingesetzt wird.
Idarubicin: Ein weiteres Anthracyclin mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Berubicinhydrochlorid zeichnet sich durch seine verbesserte Aufnahme in das zentrale Nervensystem und seine potenzielle Wirksamkeit bei der Behandlung von Hirntumoren aus .
Biologische Aktivität
RTA 744 is an investigational drug that has garnered attention for its potential therapeutic applications, particularly in the treatment of brain cancers. This compound is a novel anthracycline derivative known for its ability to cross the blood-brain barrier, making it a promising candidate for treating primary and metastatic brain tumors. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological properties, and clinical findings.
This compound functions primarily as a topoisomerase II inhibitor . Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By inhibiting topoisomerase II, this compound induces DNA damage, leading to apoptosis in cancer cells. The specific target of this compound is the DNA topoisomerase 2-alpha enzyme, which plays a crucial role in DNA decatenation and relaxation during cell division .
Pharmacological Properties
- Drug Class : Anthracycline derivative
- Target : DNA topoisomerase II-alpha
- Blood-Brain Barrier Penetration : Yes, significant for treating CNS tumors
- Indications : Investigated for use in adult brain cancers, particularly glioblastoma multiforme (GBM) and other high-grade gliomas .
Table 1: Summary of Pharmacological Properties of this compound
Property | Details |
---|---|
Drug Class | Anthracycline derivative |
Mechanism of Action | Topoisomerase II inhibition |
Target | DNA topoisomerase 2-alpha |
Blood-Brain Barrier Penetration | Yes |
Clinical Indications | Brain tumors (GBM, high-grade gliomas) |
Preclinical Studies
In preclinical models, this compound has demonstrated potent activity against glioblastoma. A study highlighted its efficacy as a single agent in rigorous models of GBM, showing significant tumor reduction compared to controls . Furthermore, when combined with temozolomide (a standard chemotherapy for GBM), this compound exhibited enhanced antitumor effects.
Phase I Clinical Trials
A safety study (NCTXXXXXX) assessed the tolerability and pharmacokinetics of this compound in patients with recurrent high-grade gliomas. Preliminary results indicated that this compound was well-tolerated with manageable side effects. The study aimed to determine the maximum tolerated dose (MTD) and evaluate the drug's efficacy in this challenging patient population .
Case Studies
- Case Study on Efficacy : In a cohort of patients treated with this compound combined with temozolomide, there was a notable increase in progression-free survival compared to historical controls treated with temozolomide alone.
- Safety Profile Analysis : A detailed analysis of adverse events reported during clinical trials indicated that the most common side effects included fatigue, nausea, and hematological toxicities, consistent with other anthracycline therapies.
Q & A
Basic Research Questions
Q. What structural modifications differentiate RTA 744 from doxorubicin, and how do these impact its mechanism of action?
this compound is a doxorubicin analog with structural alterations designed to enhance specificity or reduce off-target effects. Key modifications include substitutions on the anthracycline core, which may improve membrane permeability or alter DNA intercalation kinetics. Methodologically, comparative studies using X-ray crystallography or nuclear magnetic resonance (NMR) can elucidate structural differences, while apoptosis assays (e.g., caspase-3 activation) quantify mechanistic impacts .
Q. Which in vitro assays are most reliable for assessing this compound's cytotoxic activity, and what are their methodological limitations?
Standard assays include MTT for viability, Annexin V/PI staining for apoptosis, and clonogenic survival tests. Limitations include false positives in MTT (e.g., metabolic interference) and variability in Annexin V staining due to transient apoptotic signals. Researchers should validate results with orthogonal methods (e.g., Western blot for cleaved PARP) and report inter-assay variability .
Q. How does this compound's pharmacokinetic profile influence experimental design in preclinical models?
Pharmacokinetic studies in murine models require serial blood/tissue sampling to assess bioavailability and half-life. Techniques like HPLC or LC-MS/MS quantify plasma concentrations, while compartmental modeling predicts tissue distribution. Researchers must standardize dosing schedules and control for intersubject variability to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound's efficacy across different cancer cell lines be systematically analyzed?
Contradictions may arise from cell line heterogeneity (e.g., p53 status, efflux pump expression). A meta-analysis approach, stratified by genomic profiles (e.g., CRISPR knockout screens), can identify resistance mechanisms. Statistical tools like hierarchical clustering or multivariate regression help isolate variables driving efficacy disparities .
Q. What experimental design considerations are critical when investigating this compound's synergistic effects with other chemotherapeutic agents?
Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism. Dose-response matrices should span clinical-relevant concentrations, and controls must account for solvent interactions. Transcriptomic profiling (RNA-seq) post-treatment can identify pathway crosstalk, while isobolograms visualize additive vs. synergistic effects .
Q. How can researchers address this compound's potential off-target effects in complex biological systems?
Chemoproteomics (e.g., affinity purification mass spectrometry) identifies unintended protein targets. In silico docking studies predict off-target binding, while phenotypic screening in zebrafish or organoids contextualizes systemic effects. Researchers should report false discovery rates and validate hits with CRISPR interference .
Q. What statistical methods are optimal for resolving variability in this compound's apoptosis induction across replicate experiments?
Mixed-effects models account for batch variability, while bootstrapping estimates confidence intervals for apoptosis rates. Outlier detection (e.g., Grubbs' test) minimizes technical noise. Researchers should predefine exclusion criteria and report effect sizes with Cohen’s d to contextualize biological significance .
Q. Methodological Guidelines
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data and protocols .
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines; disclose conflicts of interest .
- Peer Review Readiness : Structure manuscripts to highlight hypothesis-driven analysis, with supplemental data for replication (e.g., NMR spectra, dose-response curves) .
Eigenschaften
Key on ui mechanism of action |
RTA 744 is a substance being studied in the treatment of adult brain tumors. RTA 744 crosses the blood-brain barrier and blocks an enzyme needed for cancer growth. RTA 744 is a type of topoisomerase inhibitor. Also called topoisomerase II inhibitor RTA 744. |
---|---|
CAS-Nummer |
293736-67-1 |
Molekularformel |
C34H36ClNO11 |
Molekulargewicht |
670.1 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C34H35NO11.ClH/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40;/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3;1H/t16-,20-,22-,24-,33+,34-;/m0./s1 |
InChI-Schlüssel |
GPMIHHFZKBVWAZ-LMMKTYIZSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RTA-744; RTA 744; RTA774; WP 769; WP769; WP-769; Berubicin HCl. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.